2-Hydroxy-4-Methoxybenzophenone--d6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

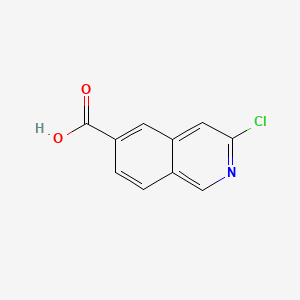

2-Hydroxy-4-Methoxybenzophenone, also known as HMB or Oxybenzone, is a common ingredient in sunscreens and other personal care products . It is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . It is used as a broad-band filter in sunscreens to protect the skin from the harmful effects of the sun .

Synthesis Analysis

2-Hydroxy-4-Methoxybenzophenone is metabolized to numerous metabolites in vivo and in vitro including 2,4-dihydroxybenzophenone (DHB), 2,3,4-trihydroxybenzophenone (THB) and 2,5-dihydroxy-4-methoxybenzophenone (2,5-DHMB) as well as their corresponding glucuronide and/or sulfate conjugates . It is also used in the synthesis of poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD), a polymeric ligand used for the synthesis of metal/ligand polychelates .Molecular Structure Analysis

The molecular formula of 2-Hydroxy-4-Methoxybenzophenone is C14H12O3 . The compound is a derivative of benzophenone and forms colorless crystals that are readily soluble in most organic solvents . The SMILES string representation is COc1ccc(c(O)c1)C(=O)c2ccccc2 .Physical And Chemical Properties Analysis

2-Hydroxy-4-Methoxybenzophenone is a pale-yellow solid that is readily soluble in most organic solvents . It has a melting point of 62-64 °C and a boiling point of 150-160 °C/5 mmHg .Scientific Research Applications

Polymeric Ligand Synthesis

2-Hydroxy-4-Methoxybenzophenone: finds utility in the synthesis of a polymeric ligand known as poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD). This polymeric resin serves as a ligand for the formation of metal-polymer complexes, specifically metal/ligand polychelates. These complexes are essential in various fields, including catalysis, materials science, and coordination chemistry .

Analytical Reagent for Cu (II) Determination

The compound acts as an analytical reagent for the gravimetric determination of copper (Cu) ions . Gravimetric analysis involves measuring the mass of a precipitate formed during a chemical reaction. In this case, 2-Hydroxy-4-Methoxybenzophenone assists in quantifying Cu (II) ions, which is crucial for environmental monitoring, industrial processes, and quality control .

Mechanism of Action

properties

| { "Design of the Synthesis Pathway": "The synthesis of 2-Hydroxy-4-Methoxybenzophenone-d6 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "4-methoxybenzoic acid", "2-hydroxybenzophenone", "deuterium oxide", "thionyl chloride", "sodium deuteroxide", "sodium borohydride", "acetic anhydride", "triethylamine", "dimethylformamide", "chloroform", "ethanol" ], "Reaction": [ "The first step involves the conversion of 4-methoxybenzoic acid to 4-methoxybenzoyl chloride using thionyl chloride.", "4-methoxybenzoyl chloride is then reacted with 2-hydroxybenzophenone in the presence of triethylamine and dimethylformamide to yield 2-hydroxy-4-methoxybenzophenone.", "The next step involves the deuteration of 2-hydroxy-4-methoxybenzophenone using deuterium oxide and sodium deuteroxide.", "The final step involves the reduction of the deuterated intermediate with sodium borohydride in ethanol to yield 2-Hydroxy-4-Methoxybenzophenone-d6." ] } | |

CAS RN |

1219798-54-5 |

Product Name |

2-Hydroxy-4-Methoxybenzophenone--d6 |

Molecular Formula |

C14H12O3 |

Molecular Weight |

233.278 |

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)-(2,3,4,5,6-pentadeuteriophenyl)methanone |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3/i2D,3D,4D,5D,6D |

InChI Key |

DXGLGDHPHMLXJC-VIQYUKPQSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O |

synonyms |

2-Hydroxy-4-Methoxybenzophenone--d6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R)-2-Amino-2-phenylethyl]aniline](/img/structure/B581807.png)